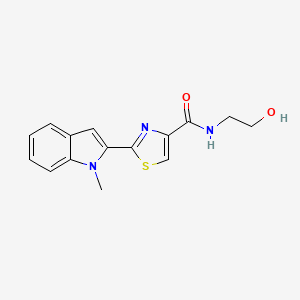

N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18-12-5-3-2-4-10(12)8-13(18)15-17-11(9-21-15)14(20)16-6-7-19/h2-5,8-9,19H,6-7H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABLOIDGNCTDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Indole Ring: Starting from a suitable precursor, such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

Thiazole Ring Formation: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

Coupling of Indole and Thiazole Rings: The indole and thiazole rings can be coupled through a condensation reaction, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: LiAlH4, NaBH4 (Sodium borohydride), and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The compound's structure can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the molecular framework and functional groups present in the compound.

Anticancer Activity

This compound has shown promising results in anticancer studies. Its structural components suggest potential interactions with biological targets involved in tumor growth and proliferation.

- Case Study 1 : In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast and pancreatic cancer cells. For instance, similar thiazole derivatives have been reported to inhibit cell migration and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

- Case Study 2 : A study on related thiazole compounds revealed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Mechanistic Insights

The mechanism by which this compound exerts its effects is crucial for understanding its therapeutic potential.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, which can help elucidate its mechanism of action. These studies often indicate favorable interactions with receptors involved in cancer cell signaling pathways.

Comparative Efficacy

To better understand the applications of this compound, a comparison with other similar compounds can be beneficial.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole and thiazole rings could facilitate binding to biological targets through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related thiazole-carboxamide derivatives from recent studies:

Calculated based on formula C₁₅H₁₇N₃O₂S.

*TMB = 3,4,5-Trimethoxybenzamido.

†Estimated range from Scheme 2 .

Key Observations:

- Biological Target Interactions : The indole group in the target compound and Compound 2a-2c may facilitate interactions with aromatic residues in enzymes or receptors, whereas halogenated analogs (e.g., Compound 7d ) could enhance binding to hydrophobic pockets.

- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 3 ) may stabilize the thiazole ring, whereas the target compound’s indole moiety offers electron-rich properties.

Key Observations:

- Low-Yield Challenges : Compound 36 achieved only 5% yield, likely due to steric hindrance from the trimethoxybenzamido group. The target compound’s synthesis (if similar to Compound 3 ) might require optimized coupling conditions.

- High-Yield Success : Compound 3 achieved 64% yield using HBTU/DIPEA, suggesting that the target compound’s hydroxyethyl group could be incorporated efficiently with similar protocols.

Physicochemical and Analytical Data

Key Observations:

Biological Activity

N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving thiazole and indole derivatives. The synthesis typically employs methods such as hydrazone formation and subsequent modifications to introduce the hydroxyethyl and carboxamide groups. The structural characteristics are confirmed using spectroscopic techniques including NMR and IR spectroscopy, which reveal key functional groups and their positions within the molecular framework.

Anticancer Activity

Recent studies have demonstrated that compounds bearing similar thiazole and indole moieties exhibit significant anticancer properties. For instance, thiazolylhydrazonothiazoles were evaluated for their cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231). These compounds showed promising activity with minimal toxicity toward normal cells, suggesting a favorable therapeutic window for further development .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| Compound A | HCT-116 | 12.5 | Low |

| Compound B | HepG2 | 15.0 | Low |

| Compound C | MDA-MB-231 | 10.0 | Low |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Molecular docking studies suggest that these compounds can bind effectively to the EGFR tyrosine kinase domain, disrupting its activity and leading to reduced cell proliferation .

Neuropharmacological Effects

Thiazole derivatives have also been explored for their neuropharmacological properties. For example, certain thiazole-integrated compounds have demonstrated anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy, with some compounds achieving protective indices significantly higher than standard treatments .

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue 1 | 18.4 | 170.2 | 9.2 |

| Analogue 2 | 15.0 | 160.0 | 10.7 |

Case Studies

In a notable study, researchers synthesized a series of thiazole derivatives and tested them against human cancer cell lines. One compound demonstrated an IC50 value lower than that of doxorubicin in both anti-Bcl-2 Jurkat and anti-A-431 assays, showcasing its potential as a more effective treatment option . Additionally, molecular dynamics simulations revealed that effective compounds interact with target proteins primarily through hydrophobic interactions, which is crucial for their biological activity .

Q & A

Q. Advanced Research Focus

- In Vitro Assays :

- Data Contradictions : Discrepancies in cytotoxicity (e.g., high potency in leukemia vs. low in solid tumors) are resolved by:

How do researchers investigate the compound’s mechanism of action and target selectivity?

Q. Advanced Research Focus

- Molecular Docking : Predicts binding to kinases (e.g., Aurora A) or tubulin using AutoDock Vina, guided by X-ray structures .

- Kinase Profiling : Broad-panel screening (e.g., 100+ kinases) identifies off-target effects .

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by stabilizing proteins upon ligand binding .

- CRISPR Knockout Models : Validates target dependency (e.g., apoptosis induction in Bax cells) .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Q. Advanced Research Focus

- Solubility Enhancement : Co-solvent systems (PEG-400/Cremophor EL) or prodrug design (e.g., esterification of hydroxyethyl group) .

- Metabolic Stability : Deuteration of labile C-H bonds or fluorination to block CYP450 oxidation .

- Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction, critical for dosing .

How are structure-activity relationships (SARs) systematically explored for this compound?

Q. Advanced Research Focus

- Substituent Variation :

- 3D-QSAR Models : CoMFA/CoMSIA maps guide rational design of analogs with predicted IC improvements .

- Free-Wilson Analysis : Quantifies contributions of substituents to activity (e.g., hydroxyethyl adds 0.5 log units to solubility) .

What experimental controls are critical in validating the compound’s biological activity?

Q. Advanced Research Focus

- Positive Controls : Reference drugs (e.g., paclitaxel for tubulin inhibition, imatinib for kinase assays) .

- Negative Controls : Scaffold analogs lacking key functional groups (e.g., indole-deleted version) .

- Vehicle Controls : DMSO concentration matched to treatment groups to rule out solvent artifacts .

- Replicate Consistency : ≥3 independent experiments with statistical rigor (e.g., ANOVA, p < 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.